Wallichinine

Overview

Description

Wallichinine is a natural alkaloid found in the plant Piper wallichii. It has garnered significant interest due to its potential antitumor and anti-inflammatory activities. This compound is known for its inhibitory activity on platelet aggregation caused by platelet activating factor .

Mechanism of Action

Target of Action

Wallichinine, a natural compound found in the stems of Piper wightii , primarily targets the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein . ABCB1 is a crucial protein involved in multidrug resistance (MDR) in cancer cells . It functions as a drug efflux pump, reducing the intracellular accumulation of chemotherapeutic agents and thereby decreasing their efficacy .

Mode of Action

This compound interacts with ABCB1, blocking its drug-efflux activity . This action increases the intracellular accumulation of certain chemotherapeutic drugs, such as vincristine and doxorubicin . Furthermore, this compound stimulates the ATPase activity of ABCB1 without altering its expression . This interaction potentiates the effects of ABCB1 substrates on the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells .

Biochemical Pathways

ABC transporters are integral membrane proteins that use ATP hydrolysis to transport various molecules across cellular membranes . By inhibiting ABCB1, this compound could potentially disrupt these pathways, leading to increased intracellular drug concentrations and enhanced chemotherapeutic efficacy .

Pharmacokinetics

These properties are crucial in determining the bioavailability, efficacy, and safety of a compound . Future studies should focus on elucidating these properties for this compound to better understand its pharmacokinetic profile.

Result of Action

This compound’s interaction with ABCB1 leads to significant cellular and molecular effects. It potentiates the effects of ABCB1 substrates, leading to the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells . These effects suggest that this compound could be a potential therapeutic agent for overcoming multidrug resistance in cancer treatment .

Action Environment

It is known that gene-environment interactions can significantly impact the efficacy and safety of drugs . Factors such as diet, lifestyle, co-administered drugs, and individual genetic variations can influence a drug’s pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when studying the action and efficacy of this compound.

Biochemical Analysis

Cellular Effects

Wallichinine has been found to have effects on various types of cells. For instance, it has been reported to reverse ABCB1-mediated cancer multidrug resistance . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Wallichinine can be synthesized through various chemical reactions involving the appropriate precursors. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. The exact methods used in industrial production are often closely guarded trade secrets.

Chemical Reactions Analysis

Types of Reactions

Wallichinine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Wallichinine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its potential effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Wallichinine is structurally similar to several other compounds, including:

- Lancifolin C

- Hancinone C

- Futoquinol

- Isodihydrofutoquinol B

- Isodihydrofutoquinol A

- Fargesone A

- Fargesone B

- Piperenone

- Mirandin B

- Burchellin

Uniqueness

What sets this compound apart from these similar compounds is its unique ability to inhibit platelet aggregation and reverse multidrug resistance in cancer cells. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

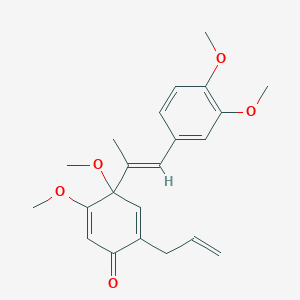

IUPAC Name |

4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYZYTYFGUQBLS-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-97-9 | |

| Record name | Wallichinine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

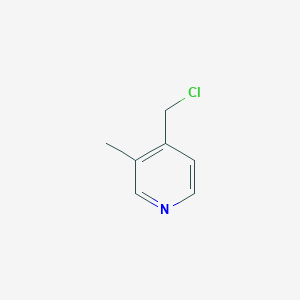

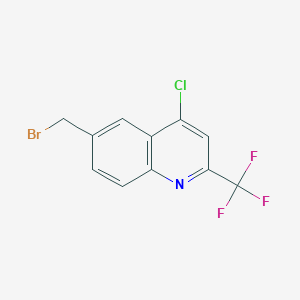

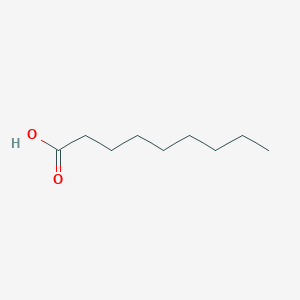

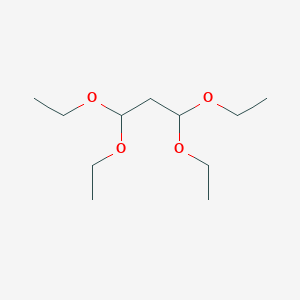

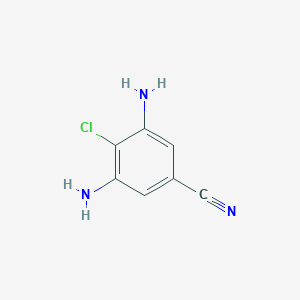

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide](/img/structure/B54488.png)